molecular formula C13H14N2O B6281727 3-(3,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1310379-80-6

3-(3,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B6281727
CAS No.: 1310379-80-6
M. Wt: 214.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.3. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

The safety data sheet for a related compound, 3,4-Dimethylphenylhydrazine hydrochloride, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 3-(3,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, which is then converted to the aldehyde using a dehydration reaction.", "Starting Materials": [ "3,4-dimethylphenylhydrazine", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium chloride", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethylphenylhydrazine (1.0 equiv) in ethanol and add ethyl acetoacetate (1.2 equiv) and sodium ethoxide (1.2 equiv). Heat the mixture at reflux for 6 hours.", "Step 2: Cool the reaction mixture and add sulfuric acid to adjust the pH to 2. Extract the product with ethyl acetate and wash the organic layer with water, sodium chloride solution, and sodium bicarbonate solution. Dry the organic layer over magnesium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain 3-(3,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid as a yellow solid.", "Step 4: Dissolve 3-(3,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) in acetic anhydride and heat the mixture at reflux for 2 hours. Cool the reaction mixture and add water to precipitate the product.", "Step 5: Filter the product and wash it with water to obtain 3-(3,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde as a yellow solid." ] }

CAS No.

1310379-80-6

Molecular Formula

C13H14N2O

Molecular Weight

214.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.